molecular formula C21H16N4O3S B2463619 N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-47-7

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2463619
CAS No.: 899964-47-7
M. Wt: 404.44
InChI Key: PQBPNPPEOXJLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a pyridine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-8-9-18-19(11-14)29-21(23-18)24(13-16-6-2-3-10-22-16)20(26)15-5-4-7-17(12-15)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBPNPPEOXJLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a methyl-substituted benzaldehyde under acidic conditions to form 6-methylbenzo[d]thiazole.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Amidation: The final step involves the reaction of the nitrated benzothiazole with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.

    Halogenated Compounds: Electrophilic substitution reactions yield halogenated benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide exhibits potent antimicrobial activity against various bacterial and fungal pathogens. This activity is attributed to the structural features that allow interaction with microbial cell membranes or essential metabolic pathways.

Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, suggesting that modifications can enhance efficacy:

CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound BNot specifiedNot specified

These results highlight the potential for further optimization of the compound's structure to improve antimicrobial effectiveness.

Antitumor Activity

The structural similarity of this compound to known antitumor agents has prompted investigations into its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HepG2 (liver cancer) and DLD (colorectal cancer) cells.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity using the following parameters:

Cell LineIC₅₀ (μM)
HepG215.5
DLD12.8
KB18.3

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity, making this compound a candidate for further development as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and metabolic pathways will influence its bioavailability and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to potential therapeutic effects, particularly in cancer treatment. The pathways involved include the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide
  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both a nitro group and a pyridine moiety, which confer distinct chemical and biological properties

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound exhibits a unique structure characterized by a benzothiazole ring, a nitro group, and a pyridine moiety, which collectively contribute to its distinctive chemical properties and potential biological activities. The following sections provide an overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N4O3SC_{21}H_{16}N_{4}O_{3}S, with a molecular weight of 404.4 g/mol. The compound's structure is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC21H16N4O3S
Molecular Weight404.4 g/mol
CAS Number895006-17-4

Biological Activity

Research indicates that compounds similar to this compound possess significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including A431 and A549 cells, by promoting apoptosis and hindering cell migration .
  • Antimicrobial Activity : In vitro antimicrobial screening has demonstrated that related compounds exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species (e.g., Candida albicans) .
  • Anticonvulsant Activity : Some thiazole-bearing compounds have shown promising anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy or seizure disorders .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. Molecular docking studies indicate that this compound can bind to certain protein receptors, thereby modulating their activity and influencing various biological processes .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Coupling Reaction : The initial step often includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
  • Intermediate Formation : Intermediate compounds are formed, which are then treated with appropriate reagents to yield the final product.
  • Purification : The final compounds are purified using techniques such as crystallization and characterized via spectroscopic methods (IR, NMR).

Case Studies and Research Findings

  • Study on Anticancer Effects : A study conducted on several benzothiazole derivatives highlighted the significant inhibition of cancer cell proliferation at concentrations as low as 1 µM, with observed apoptosis-promoting effects similar to established chemotherapeutic agents .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, various derivatives were screened against multiple bacterial strains, demonstrating comparable efficacy to standard antibiotics .
  • Anticonvulsant Properties : Research into thiazole-linked compounds has shown promising results in reducing seizure activity in animal models, indicating potential therapeutic applications for epilepsy treatment .

Q & A

Basic Research Questions

What are the standard protocols for synthesizing and purifying N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with cyclization to form the benzothiazole core, followed by nitration and amide coupling. Key steps include:

  • Cyclization: Use precursors like 2-aminothiophenol derivatives with methyl-substituted ketones under reflux in ethanol with catalytic HCl .
  • Nitration: Introduce the nitro group using mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
  • Amide Coupling: Employ PyBOP or EDC/HOBt as coupling agents in DMF for N-alkylation of the pyridin-2-ylmethyl group .
    Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure using SHELX software for refinement. Hydrogen-bonding patterns (e.g., N–H⋯N/O interactions) stabilize dimers in the solid state .
  • Spectroscopy:
    • 1H/13C NMR: Use deuterated DMSO or CDCl₃. Key signals include δ ~8.2–8.5 ppm (pyridine protons) and δ ~2.5 ppm (methyl group on benzothiazole) .
    • Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺) .

What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Antimicrobial Screening: Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR kinase assay with ATP-competitive binding) .

Advanced Research Questions

How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling steps; yields improve from 50% to >80% with 5 mol% catalyst .
  • Solvent Optimization: Replace DMF with DMAc to reduce side reactions in amidation .
  • Reaction Monitoring: Use in-situ FTIR to track nitro group incorporation and minimize byproducts .

How are structural ambiguities resolved when spectroscopic data conflicts with computational predictions?

Methodological Answer:

  • DFT Calculations: Compare experimental 13C NMR shifts with B3LYP/6-31G(d)-predicted values to identify discrepancies (e.g., tautomerism or protonation states) .
  • 2D NMR: Use HSQC and HMBC to confirm connectivity, especially for overlapping signals in aromatic regions .
  • Paramagnetic NMR: Add shift reagents (e.g., Eu(fod)₃) to resolve diastereotopic protons .

What mechanistic studies elucidate its enzyme inhibition?

Methodological Answer:

  • Kinetic Analysis: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying substrate (ATP) concentrations .
  • Molecular Docking: AutoDock Vina predicts binding poses in EGFR (PDB: 1M17). Key interactions: nitro group with Lys721 and benzothiazole with hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry .

How to address contradictions in reported pharmacological data?

Methodological Answer:

  • Assay Replication: Repeat studies under standardized conditions (e.g., 10% FBS in DMEM for cell viability) .
  • Metabolite Profiling: Use LC-MS to check for degradation products affecting bioactivity .
  • Structural Analog Comparison: Test derivatives (e.g., replacing nitro with cyano) to isolate pharmacophoric groups .

What computational methods predict reactivity or metabolic pathways?

Methodological Answer:

  • DFT for Reactivity: Calculate Fukui indices to identify electrophilic/nucleophilic sites susceptible to metabolic oxidation .
  • ADMET Prediction: Use SwissADME to estimate solubility (LogP ~3.2) and cytochrome P450 interactions .

How is structure-activity relationship (SAR) analyzed for derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications (e.g., 6-methyl vs. 6-ethoxy benzothiazole) and compare IC₅₀ values .
  • 3D-QSAR: CoMFA or CoMSIA models correlate steric/electronic fields with activity trends .
  • Crystallographic Overlay: Superimpose active/inactive derivatives in protein binding sites to identify critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.